molecular formula C6H8O3 B12513306 2-Acetyl-3-hydroxybut-2-enal

2-Acetyl-3-hydroxybut-2-enal

Cat. No.: B12513306
M. Wt: 128.13 g/mol
InChI Key: FIUGGOBVJVFFCJ-UHFFFAOYSA-N
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Description

2-Acetyl-3-hydroxybut-2-enal is an organic compound with a unique structure that includes both an acetyl group and a hydroxy group attached to a butenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-3-hydroxybut-2-enal can be synthesized through various methods. One common approach involves the organocatalyzed Michael addition of boronic acids to a γ-hydroxy-α,β-unsaturated aldehyde . This method utilizes a resin-supported peptide catalyst, which has been shown to be effective in achieving high catalytic ability and enantioselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and asymmetric synthesis are likely employed. These methods ensure the production of the compound with high purity and yield, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-hydroxybut-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetyl-3-hydroxybut-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-3-hydroxybut-2-enal involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include enzymes and receptors that interact with its functional groups. Pathways involved in its action include Michael addition and aldol condensation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3-hydroxybut-2-enal is unique due to its combination of an acetyl group and a hydroxy group on a butenal backbone. This structure provides distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-(hydroxymethylidene)pentane-2,4-dione

InChI

InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,7H,1-2H3

InChI Key

FIUGGOBVJVFFCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CO)C(=O)C

Origin of Product

United States

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